Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester
Description
Bicyclo[1.1.1]pentane (BCP) derivatives are highly strained bicyclic compounds increasingly utilized in medicinal chemistry as bioisosteres for aromatic or tert-butyl groups due to their unique three-dimensional structure and favorable physicochemical properties . The compound Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester features a methyl ester at position 1 and an acetylthio (-SAc) group at position 2.
Properties
CAS No. |
131543-52-7 |
|---|---|
Molecular Formula |
C9H12O3S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
methyl 3-acetylsulfanylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C9H12O3S/c1-6(10)13-9-3-8(4-9,5-9)7(11)12-2/h3-5H2,1-2H3 |
InChI Key |
CCIOZFIYADKDHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC12CC(C1)(C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Propellane Generation : [1.1.1]Propellane is synthesized via dehalogenation of 1,1-bis(chloromethyl)-2,2-dibromocyclopropane using alkyllithium reagents (e.g., phenyllithium) in anhydrous ether at −45°C.
- Radical Addition : Thioacetic acid (1.2 equiv) is introduced to a solution of [1.1.1]propellane under inert atmosphere. The reaction is initiated by radical generators (e.g., AIBN) or photochemical activation (365 nm LED).
- Esterification : The resultant 3-(acetylthio)bicyclo[1.1.1]pentane-1-carboxylic acid is methylated using dimethyl sulfate or diazomethane in methanol.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Overall) | 45–51% | |
| Reaction Time | 6–12 hours | |
| Purity (Final Product) | ≥97% (HPLC) |
Mechanistic Insight :
The central bond of [1.1.1]propellane undergoes homolytic cleavage, generating a diradical intermediate. Thioacetic acid adds regioselectively to the bridgehead carbons, forming the 1,3-disubstituted BCP scaffold.
Functionalization of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ) serves as a versatile precursor. This two-step approach involves selective reduction and thioacetylation.
Procedure:
- Monoreduction : The diacid is treated with borane-tetrahydrofuran (BH₃·THF) at 0°C, selectively reducing one carboxylic acid to a hydroxymethyl group.
- Bromination and Thioacetylation : The hydroxymethyl intermediate is converted to a bromomethyl derivative using PBr₃ or CBr₄. Subsequent nucleophilic substitution with potassium thioacetate introduces the acetylthio group.
- Methylation : The remaining carboxylic acid is esterified with methanol under acidic conditions (H₂SO₄ or HCl).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 2) | 70–80% | |
| Reaction Temp. | 0–25°C | |
| Purity (Intermediate) | 98% (NMR) |
Advantages :
Haloform Reaction of 1,3-Diketone Intermediates
A photochemical method utilizes 1,3-diketones derived from [1.1.1]propellane.
Procedure:
- Diketone Synthesis : [1.1.1]Propellane reacts with diacetyl under UV irradiation (365 nm) in a continuous flow reactor, forming 1,3-diketone 6 .
- Haloform Reaction : Treatment with sodium hypobromite (NaOBr) cleaves the diketone to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
- Selective Thioacetylation : One carboxylic acid is converted to an acetylthio group via mixed anhydride formation (e.g., using acetic anhydride and H₂S).
- Methylation : The remaining acid is esterified with methanol.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Diketone Scale | 1 kg/day (flow reactor) | |
| Haloform Yield | 35–45% | |
| Photon Efficiency | 0.8 mol·Einstein⁻¹ |
Challenges :
- Requires specialized flow photochemistry equipment.
- Low yields in haloform step due to competing side reactions.
Decarboxylative Borylation and Subsequent Functionalization
A recent innovation employs copper-catalyzed decarboxylative borylation to introduce the acetylthio group.
Procedure:
- Redox-Active Ester Formation : Bicyclo[1.1.1]pentane-1-carboxylic acid is converted to a redox-active ester (e.g., N-hydroxyphthalimide ester).
- Borylation : Copper-catalyzed reaction with bis(pinacolato)diboron (B₂pin₂) yields 3-boryl-BCP.
- Thioacetylation : The boryl group is displaced by thioacetate anion (KSAc) in DMF at 80°C.
- Methylation : Esterification with methyl iodide completes the synthesis.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Borylation Yield | 65–75% | |
| Reaction Temp. | 80°C | |
| Catalyst Loading | 5 mol% CuI |
Innovation :
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Equipment Needs | Key Limitation |
|---|---|---|---|---|
| Radical Addition | 45–51 | Moderate | Inert atmosphere | Propellane instability |
| Diacid Functionalization | 70–80 | High | Standard lab glassware | Multi-step synthesis |
| Haloform Reaction | 35–45 | High | Flow reactor | Low efficiency in haloform |
| Decarboxylative Borylation | 65–75 | Moderate | Schlenk line | Requires toxic reagents |
Analytical Characterization
Critical data for verifying the target compound:
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
Bicyclo[1.1.1]pentane derivatives, including the compound in focus, have been extensively studied for their role as bioisosteres of phenyl rings in drug design. This application is particularly valuable because it allows for modifications that can enhance the pharmacokinetic profiles and binding affinities of drugs.
- Bioisosteric Replacement : The bicyclo[1.1.1]pentane structure can effectively replace aromatic rings without losing biological activity, making it an attractive option for developing new therapeutics .
- Case Study : Research has demonstrated the successful incorporation of bicyclo[1.1.1]pentane motifs into various drug candidates, including γ-secretase inhibitors, which are critical in treating Alzheimer's disease .
Drug Discovery
The compound has been utilized in the synthesis of a diverse library of bicyclo[1.1.1]pentanes aimed at drug discovery efforts by major pharmaceutical companies such as Merck and Gilead Sciences.
- Library Development : Over 300 functionalized bicyclo[1.1.1]pentanes have been synthesized on a multi-gram scale, facilitating their use in high-throughput screening for potential therapeutic candidates .
- Clinical Transition : The structural properties of these compounds ease their transition from laboratory research to clinical applications, enhancing their potential as new drugs .
Supramolecular Chemistry
Bicyclo[1.1.1]pentanes also find applications in supramolecular chemistry due to their ability to form stable interactions with other molecular entities.
- Molecular Recognition : The unique three-dimensional structure of bicyclo[1.1.1]pentane allows it to participate in selective molecular recognition processes, which are essential for designing new materials and sensors.
Mechanism of Action
The mechanism of action of bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester is not well-documented. its effects are likely related to its ability to interact with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can mimic the structure of aromatic rings, allowing it to interact with proteins and other biological molecules in a similar manner .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key bicyclo[1.1.1]pentane derivatives are compared below based on substituents, synthesis, and applications:
Biological Activity
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester (CAS No. 131543-52-7) is a bicyclic compound characterized by its unique structural properties and potential biological activities. The compound features a bicyclo[1.1.1]pentane core, which is notable for its rigidity and ability to mimic aromatic systems in medicinal chemistry, enhancing the potency and selectivity of various bioactive compounds.
The molecular formula of this compound is C9H12O3S, indicating the presence of a carboxylic acid, an acetylthio group, and a methyl ester functionality. Its rigid bicyclic structure allows it to act as a bioisostere for aromatic rings, which is significant in drug design.
Biological Activity Overview
Research indicates that bicyclo[1.1.1]pentanes exhibit various biological activities due to their structural characteristics. The following sections summarize key findings regarding the biological activity of this compound.
The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors. The rigid structure enhances binding affinity and selectivity, making it a promising candidate in drug development.
Therapeutic Applications
Bicyclo[1.1.1]pentane derivatives have been explored in several therapeutic areas:
- Anti-inflammatory Activity : Studies have shown that derivatives containing the bicyclo[1.1.1]pentane moiety can significantly attenuate inflammatory responses. For example, compounds derived from this structure have demonstrated efficacy in reducing lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50% and downregulating pro-inflammatory cytokines like TNFα and MCP1 .
- Antimicrobial Properties : Some studies indicate that bicyclic compounds can exhibit antimicrobial activity, making them candidates for developing new antibiotics.
- Cancer Research : Research has suggested that modifications of bicyclo[1.1.1]pentane derivatives can lead to increased selectivity and potency against cancer cell lines.
Research Findings
Several studies have investigated the biological activities of bicyclo[1.1.1]pentane derivatives:
Case Studies
Case Study 1: Anti-inflammatory Efficacy
In a study assessing the anti-inflammatory effects of Bicyclo[1.1.1]pentane derivatives, researchers synthesized several analogues incorporating the bicyclic structure into fatty acid-derived molecules. The most potent compound exhibited an IC50 in the picomolar range against LPS-induced inflammation .
Case Study 2: Drug Design Applications
A recent investigation into the use of bicyclo[1.1.1]pentanes as bioisosteres revealed that these compounds could effectively replace aromatic systems without compromising biological activity, thus enhancing pharmacokinetic profiles .
Q & A
Q. How can computational methods guide the design of BCP-based bioactive molecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
